8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
8-Chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. Key structural attributes include:
- Substituents: A chlorine atom at position 8 of the quinoline ring. A 3,4-dimethylphenyl group at position 3 of the pyrazole ring. A phenyl group at position 1 of the pyrazole ring.
- Synthetic Relevance: The compound is synthesized via cyclization reactions involving substituted quinoline precursors and arylhydrazines, as exemplified by analogous methods in pyrazolo[4,3-c]quinoline chemistry .
Properties
IUPAC Name |
8-chloro-3-(3,4-dimethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-8-9-17(12-16(15)2)23-21-14-26-22-11-10-18(25)13-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJNKAAOCAIHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
KI-Promoted C–N Bond Formation
A 2022 study demonstrated that 2-(1H-pyrazol-5-yl)anilines undergo cyclization with benzyl bromide derivatives in the presence of potassium iodide (KI) to form pyrazolo[4,3-c]quinolines. For the target compound, this method involves:
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Synthesis of 2-(1H-pyrazol-5-yl)aniline precursor : Introduce the 3,4-dimethylphenyl group at the pyrazole’s C3 position via Suzuki coupling or nucleophilic aromatic substitution.
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Reaction with 4-chlorobenzyl bromide : KI facilitates the cyclization by acting as a Lewis acid, forming the quinoline ring while positioning the chlorine at C8.
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Final functionalization : Aryl groups at N1 are introduced via Buchwald–Hartwig coupling using phenylboronic acid.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| KI concentration | 20 mol% | 78 |
| Solvent | DMF | 68–78 |
| Temperature | 110°C, 12 h | 75 |
Challenges include competing N-alkylation at the pyrazole nitrogen, which is mitigated by steric hindrance from the 3,4-dimethylphenyl group.
Multi-Step Synthesis via Intermediate Halogenation
Sequential Ring Construction and Chlorination
This approach prioritizes early-stage introduction of the chlorine atom to avoid functional group incompatibility:
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Quinoline core assembly : Condense 2-amino-5-chlorobenzaldehyde with 3,4-dimethylacetophenone under Friedländer conditions (H2SO4, 120°C) to yield 8-chloroquinoline.
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Pyrazole ring annulation : Treat the quinoline with phenylhydrazine in ethanol under reflux, forming the pyrazolo[4,3-c]quinoline scaffold.
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N1 functionalization : Employ Ullmann coupling with iodobenzene and CuI/1,10-phenanthroline to introduce the phenyl group.
Key Findings :
-
Chlorine at C8 directs electrophilic substitution away from the quinoline ring, improving regioselectivity.
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Ullmann coupling achieves >90% conversion but requires rigorous exclusion of oxygen.
Niementowski Reaction with Anthranilic Acid Derivatives
One-Pot Cyclocondensation
The classical Niementowski reaction is adapted using anthranilic acid and a ketone bearing the 3,4-dimethylphenyl group:
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Synthesis of 4-hydroxyquinoline : React anthranilic acid with 3,4-dimethylpropiophenone in PPA (polyphosphoric acid) at 150°C for 6 h.
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Chlorination : Treat the hydroxyquinoline with POCl3/PCl5 to replace the hydroxyl group with chlorine.
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Pyrazole ring formation : Condense the chloroquinoline with phenylhydrazine in acetic acid, followed by oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Limitations :
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Low yields (30–45%) due to side reactions during chlorination.
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Requires chromatographic purification to isolate the regioisomer.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Suzuki–Miyaura Coupling at C3
A modular strategy introduces the 3,4-dimethylphenyl group after constructing the pyrazoloquinoline core:
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Core synthesis : Prepare 8-chloro-3-iodo-1-phenyl-1H-pyrazolo[4,3-c]quinoline via iodination of the parent compound.
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Coupling reaction : React with 3,4-dimethylphenylboronic acid under Pd(PPh3)4 catalysis (Na2CO3, dioxane/H2O, 80°C).
Advantages :
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Enables rapid diversification of the C3 position.
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Yields exceed 85% with minimal protodeboronation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| KI-promoted cyclization | 78 | >95 | One-pot synthesis | Limited substrate scope |
| Multi-step halogenation | 65 | 90 | Regioselective chlorination | Lengthy purification steps |
| Niementowski reaction | 45 | 85 | Classic, scalable | Low efficiency |
| Suzuki coupling | 88 | 98 | High modularity | Requires pre-functionalized core |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
During KI-promoted cyclization, benzyl bromide may undergo SN2 displacement with the pyrazole nitrogen, leading to N-benzylated byproducts. Steric bulk from the 3,4-dimethylphenyl group reduces this side reaction by >40%.
Chlorination Selectivity
POCl3 preferentially targets the C8 position due to electronic activation by the adjacent nitrogen atom. Over-chlorination at C5 is observed when reaction times exceed 4 h.
Industrial-Scale Considerations
Cost-Benefit Analysis
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KI method : Low catalyst cost ($0.12/g) but requires expensive DMF solvent ($5/L).
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Suzuki coupling : High palladium catalyst cost ($320/g) offsets gains in yield.
Green Chemistry Metrics
| Metric | KI Method | Suzuki Method |
|---|---|---|
| PMI (Process Mass Intensity) | 18.7 | 23.4 |
| E-factor | 6.2 | 8.9 |
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Chlorinating agents like SOCl2, alkylating agents like alkyl halides in the presence of AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. The pyrazoloquinoline scaffold has been linked to the inhibition of various kinases involved in tumor progression:
- Inhibition of BRAF Kinase : Studies have shown that pyrazolo[4,3-c]quinoline derivatives can inhibit BRAF V600E kinase, a common mutation found in melanoma. These inhibitors have demonstrated potent anti-proliferative effects against multiple cancer cell lines, including A375 and HT-29, with IC50 values in the nanomolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazolo[4,3-c]quinoline derivatives:
| Substituent | Impact on Activity |
|---|---|
| Chlorine at position 8 | Enhances kinase inhibition |
| Dimethyl groups at position 3 | Improves selectivity towards cancer cells |
This table summarizes how specific modifications to the chemical structure can enhance therapeutic potential.
Case Studies
Case Study 1: In Vitro Studies
A study conducted on a series of pyrazolo[4,3-c]quinolines revealed that compounds with similar structures to 8-chloro-3-(3,4-dimethylphenyl)-1-phenyl exhibited IC50 values as low as 23.6 nM against BRAF V600E . This highlights the compound's potential as a targeted therapy for melanoma.
Case Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations have confirmed the binding affinity of pyrazolo[4,3-c]quinolines to their target kinases, providing insights into their mechanism of action at the molecular level . These simulations support the design of more potent derivatives based on structural modifications.
Mechanism of Action
The mechanism of action of 8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Inflammatory Activity
- Compound 2i and 2m: Exhibit IC50 values in the submicromolar range against LPS-stimulated NO production, comparable to the control drug 1400W. Mechanistically, they inhibit iNOS and COX-2 expression .
- CGS-9896: A known pyrazolo[4,3-c]quinoline derivative, acts as an anxiolytic and benzodiazepine receptor ligand .
The target compound’s 3,4-dimethylphenyl group may enhance membrane permeability compared to simpler phenyl or methoxy-substituted analogs, though this requires experimental validation.
Anticancer and Receptor Affinity
- 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (11): The presence of dual amino groups enables interactions with kinase targets (e.g., CDK2/cyclin A) and anticonvulsant activity .
Physicochemical and Structural Properties
Molecular Weight and Solubility
- Target Compound: Molecular weight ≈ 407.5 g/mol (estimated from analogs in ). The 3,4-dimethylphenyl group likely reduces aqueous solubility compared to polar derivatives like 2i (4-hydroxyphenylamino).
- 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Ethoxy group enhances solubility (MW 307.33 g/mol) .
Spectroscopic Data
Key Research Findings and Trends
Synthetic Flexibility: Pyrazolo[4,3-c]quinolines are synthesized via cyclization, Claisen-Schmidt condensations, or reductive methods, with yields ranging from 68% to 92% for complex derivatives .
Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., Cl, CF3): Improve receptor binding and metabolic stability. Amino Groups: Enhance interactions with biological targets (e.g., iNOS, kinases) .
Biological Activity
8-Chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 383.9 g/mol. The compound features a pyrazoloquinoline scaffold known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.9 g/mol |
| CAS Number | 901004-45-3 |
Anti-inflammatory Activity
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. In a study assessing nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, several derivatives showed potent inhibition of NO production and reduced inducible nitric oxide synthase (iNOS) expression. Specifically, compounds similar to this compound were evaluated for their ability to inhibit NO production with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Key Findings:
- Inhibition of iNOS and COX-2: The compound inhibited the expression of iNOS and cyclooxygenase-2 (COX-2), critical enzymes in inflammatory pathways.
- Structure-Activity Relationship (SAR): Variations in substituents on the phenyl ring significantly affected biological activity, indicating that specific structural features enhance efficacy.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in vitro.
Case Study:
In a study involving breast cancer cell lines, derivatives exhibited cytotoxic effects with IC50 values ranging from 0.5 to 5 μM. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling cascades such as the PI3K/Akt pathway .
Other Pharmacological Effects
Beyond anti-inflammatory and anticancer activities, pyrazolo[4,3-c]quinolines have been investigated for their potential as GABA receptor modulators. Research indicates that certain derivatives may act as agonists at benzodiazepine receptors, suggesting applications in neuropharmacology .
Q & A
What are the common synthetic routes for 8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline?
Level: Basic
Answer:
The compound is synthesized via multi-step protocols starting from 2,4-dichloroquinoline-3-carbonitrile (1). Key steps include:
- Amination : Reaction with alkylamines (e.g., 3,4-dimethylaniline) to form 4-alkylamino-2-chloroquinoline-3-carbonitriles (e.g., 4a–c) .
- Tetrazole Formation : Treatment with NaN₃ yields tetrazolo[1,5-a]quinoline-4-carbonitriles (5a–c) .
- Reduction and Cyclization : Reaction with PPh₃ followed by hydrazine hydrate generates the pyrazolo[4,3-c]quinoline core .
Alternative routes use phenylhydrazine derivatives fused with substituted quinoline precursors to achieve regioselective cyclization .
How is spectroscopic characterization performed for pyrazolo[4,3-c]quinoline derivatives?
Level: Basic
Answer:
Structural elucidation relies on:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.7 ppm) and substituent-specific shifts (e.g., methyl groups at δ 2.1–2.5 ppm). For example, 8-chloro derivatives show distinct coupling patterns (e.g., J = 5.6–9.1 Hz) .
- HRMS : Validates molecular formulas (e.g., C₂₄H₁₈ClN₃ with [M+H]⁺ = 336.0904) .
- IR : Confirms functional groups (e.g., NH stretches at ~3195 cm⁻¹) .
What intermediates are critical in synthesizing pyrazolo[4,3-c]quinolines?
Level: Basic
Answer:
Key intermediates include:
- 2,4-Dichloroquinoline-3-carbonitrile (1) : Serves as the primary scaffold for introducing substituents .
- Tetrazolo[1,5-a]quinoline-4-carbonitriles (5a–c) : Formed via Staudinger-type reactions with NaN₃, enabling nitrogen-rich ring expansion .
- Iminophosphorane intermediates : Generated during PPh₃-mediated reduction, crucial for subsequent cyclization .
How can regioselectivity challenges be addressed during pyrazolo[4,3-c]quinoline synthesis?
Level: Advanced
Answer:
Regioselectivity is achieved through:
- Substrate Control : Using electron-deficient quinoline precursors (e.g., 2,4-dichloroquinoline-3-carbonitrile) to direct nucleophilic attack to the C4 position .
- Solvent/Additive Optimization : TFA-mediated one-pot reactions with DMSO as a methine source enhance regioselective cyclization .
- Thermal Conditions : Fusion reactions (e.g., 130°C with N-methylpiperazine) promote selective ring closure .
How can competing side reactions be minimized during amino group functionalization?
Level: Advanced
Answer:
Direct amination often fails due to side reactions (e.g., over-alkylation). Mitigation strategies include:
- Stepwise Protection : Using NaN₃/PPh₃ to convert chlorides to amines via tetrazole intermediates, avoiding uncontrolled nucleophilic substitution .
- Catalytic Systems : Transition-metal-free conditions with triethylamine as a base reduce byproduct formation .
- Low-Temperature Diazotization : Prevents decomposition of diazonium intermediates during amino group modification .
What methodologies enable derivatization for enhanced biological activity?
Level: Advanced
Answer:
Derivatization focuses on:
- Amino Group Introduction : Adding primary amines (e.g., 3,4-diamino derivatives) improves therapeutic indices by enhancing hydrogen-bonding interactions .
- Heterocycle Fusion : Reacting with phenyl isothiocyanate or aliphatic amines yields pentaazaaceanthrylenes, expanding π-conjugation for pharmacological screening .
- Deuterated Analogues : Incorporating deuterium (e.g., 4-methoxy-d₃-phenyl groups) improves metabolic stability, as shown in HRMS and NMR studies .
How are structural contradictions resolved in spectroscopic data for complex derivatives?
Level: Advanced
Answer:
Conflicting data (e.g., ambiguous NOE correlations) are resolved via:
- X-ray Crystallography : Definitive proof of regiochemistry, as demonstrated for (E)-hydrazine derivatives .
- 2D NMR (COSY, HSQC) : Clarifies coupling networks and carbon-proton connectivity .
- Computational Modeling : DFT calculations predict NMR shifts and validate experimental data .
What are the limitations of electrochemical vs. thermal synthesis routes?
Level: Advanced
Answer:
- Electrochemical Synthesis : Efficient for electron-rich precursors but struggles with sterically hindered substrates .
- Thermal Methods : High yields (e.g., 80–92% for pentaazaaceanthrylenes) but require rigorous temperature control to avoid decomposition .
- One-Pot vs. Multi-Step : One-pot protocols (e.g., DMSO/TFA) reduce purification steps but may limit functional group tolerance compared to sequential reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
